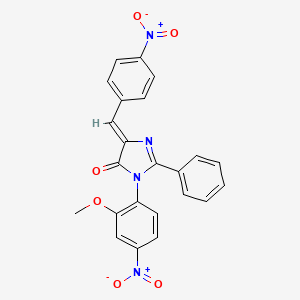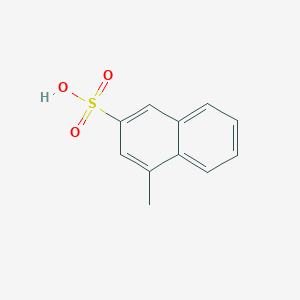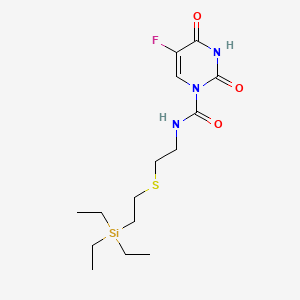
L-Glutamic acid, didecyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, didecyl ester, hydrochloride is a chemical compound derived from L-glutamic acid It is an esterified form of L-glutamic acid, where the carboxyl groups are esterified with decyl alcohol, and it is present as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, didecyl ester, hydrochloride typically involves the esterification of L-glutamic acid with decyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Esterification: L-glutamic acid is reacted with decyl alcohol in the presence of an acid catalyst.
Purification: The crude ester is purified by distillation or recrystallization.
Conversion to Hydrochloride: The purified ester is treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, didecyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: L-glutamic acid and decyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
L-Glutamic acid, didecyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modifying biological molecules and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Glutamic acid, didecyl ester, hydrochloride involves its interaction with biological molecules. The ester groups can modify proteins and enzymes, potentially altering their activity. The hydrochloride salt form enhances its solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid diethyl ester hydrochloride
- L-Glutamic acid dimethyl ester hydrochloride
- L-Glutamic acid dibenzyl ester hydrochloride
Uniqueness
L-Glutamic acid, didecyl ester, hydrochloride is unique due to its longer alkyl chain (decyl group), which imparts different physical and chemical properties compared to shorter-chain esters. This can affect its solubility, reactivity, and interactions with biological molecules, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
94856-86-7 |
|---|---|
Molecular Formula |
C25H50ClNO4 |
Molecular Weight |
464.1 g/mol |
IUPAC Name |
didecyl (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C25H49NO4.ClH/c1-3-5-7-9-11-13-15-17-21-29-24(27)20-19-23(26)25(28)30-22-18-16-14-12-10-8-6-4-2;/h23H,3-22,26H2,1-2H3;1H/t23-;/m0./s1 |
InChI Key |
ULBXCRFYEIUHIA-BQAIUKQQSA-N |
Isomeric SMILES |
CCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCC)N.Cl |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)


